7-Chloro-5-fluoro-1,2,3,4-tetra hydronaphthylamine hcl
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Overview
Description
7-Chloro-5-fluoro-1,2,3,4-tetra hydronaphthylamine hydrochloride is a chemical compound with the molecular formula C10H12Cl2FN. It is primarily used for research purposes and has various applications in scientific studies. The compound is known for its unique structure, which includes both chlorine and fluorine atoms, making it a subject of interest in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-fluoro-1,2,3,4-tetra hydronaphthylamine hydrochloride typically involves multiple steps, including halogenation and amination reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as NMR and HPLC, is crucial for monitoring the synthesis process and verifying the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-fluoro-1,2,3,4-tetra hydronaphthylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
7-Chloro-5-fluoro-1,2,3,4-tetra hydronaphthylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-5-fluoro-1,2,3,4-tetra hydronaphthylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms in the compound’s structure can enhance its binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-1,2,3,4-tetra hydronaphthylamine hydrochloride: Similar in structure but lacks the chlorine atom.
5-Chloro-1,2,3,4-tetra hydronaphthylamine hydrochloride: Similar in structure but lacks the fluorine atom.
Uniqueness
The unique combination of chlorine and fluorine atoms in 7-Chloro-5-fluoro-1,2,3,4-tetra hydronaphthylamine hydrochloride distinguishes it from other similar compounds. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN.ClH/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13;/h4-5,10H,1-3,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCISOUIADQGSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)Cl)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909327-49-6 |
Source
|
Record name | 7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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